molecular formula C19H13N3 B3244305 3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole CAS No. 1613406-18-0

3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole

Cat. No.: B3244305
CAS No.: 1613406-18-0
M. Wt: 283.3 g/mol
InChI Key: LZMDNDJTXSFKJC-UHFFFAOYSA-N
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Description

3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole is a heterocyclic compound with the molecular formula C19H13N3 and a molecular weight of 283.33 g/mol This compound is characterized by its unique structure, which includes a pyrazolo[4,3-a]carbazole core with a phenyl group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-1H-pyrazole with carbazole derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the proper formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of 3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

3-phenyl-2H-pyrazolo[4,3-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3/c1-2-6-13(7-3-1)22-18-11-10-15-14-8-4-5-9-17(14)21-19(15)16(18)12-20-22/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMDNDJTXSFKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=C4C5=CC=CC=C5N=C4C3=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole
Reactant of Route 2
3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole
Reactant of Route 3
3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole
Reactant of Route 4
3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole
Reactant of Route 5
3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole
Reactant of Route 6
3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole

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